molecular formula C7H9N3O4 B11900208 1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid CAS No. 50920-47-3

1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Cat. No.: B11900208
CAS No.: 50920-47-3
M. Wt: 199.16 g/mol
InChI Key: FVAMWYRRWJUYMO-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C7H9N3O4. It belongs to the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a nitro group, a carboxylic acid group, and an ethyl and methyl substituent on the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid typically involves the nitration of 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position of the pyrazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes, but on a larger scale with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Reduction: 1-Ethyl-5-methyl-4-amino-1H-pyrazole-3-carboxylic acid.

    Esterification: 1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylates.

    Hydrolysis: this compound.

Mechanism of Action

The mechanism of action of 1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can modulate various biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison: 1-Ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the nitro group at the 4-position and the ethyl and methyl substituents on the pyrazole ring. This structural arrangement influences its reactivity and biological activity compared to similar compounds. For example, the presence of the nitro group at different positions can alter the compound’s electronic properties and its interactions with biological targets .

Properties

CAS No.

50920-47-3

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

1-ethyl-5-methyl-4-nitropyrazole-3-carboxylic acid

InChI

InChI=1S/C7H9N3O4/c1-3-9-4(2)6(10(13)14)5(8-9)7(11)12/h3H2,1-2H3,(H,11,12)

InChI Key

FVAMWYRRWJUYMO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C(=O)O)[N+](=O)[O-])C

Origin of Product

United States

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